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Introduction
AKS-452 is a recombinant subunit vaccine candidate developed to prevent COVID-19, the

disease caused by the SARS-CoV-2 virus. It is an Fc-fusion protein that combines the

Receptor-Binding Domain (RBD) of the SARS-CoV-2 spike protein with the Fc fragment of

human IgG1.[1][2][3] This innovative design is intended to enhance the vaccine's

immunogenicity and stability. The Fc portion of the fusion protein facilitates uptake by antigen-

presenting cells and prolongs the antigen's half-life, while the RBD targets the generation of

neutralizing antibodies against the virus.[1][3] AKS-452 is expressed in Chinese Hamster Ovary

(CHO) cells and is formulated with the adjuvant Montanide™ ISA 720 to further stimulate the

immune response.[4][5][6]

A comprehensive analytical strategy is crucial to ensure the quality, consistency, and efficacy of

AKS-452. This document provides a detailed guide to the analytical methods and protocols for

the characterization of the AKS-452 drug substance and drug product, in line with regulatory

expectations from bodies such as the FDA and EMA.[7][8][9][10][11]
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A thorough understanding of the primary and higher-order structure of AKS-452 is fundamental

to ensuring its correct conformation and biological function.

Primary Structure and Identity Confirmation
1. LC-MS/MS Peptide Mapping for Sequence Verification and Post-Translational Modifications

Causality of Experimental Choice: Peptide mapping by Liquid Chromatography-Mass

Spectrometry (LC-MS/MS) is the gold standard for confirming the amino acid sequence of a

protein therapeutic.[10] For a complex glycoprotein like AKS-452, this method also allows for

the identification and site-specific localization of post-translational modifications (PTMs), such

as glycosylation, oxidation, and deamidation, which can impact immunogenicity and stability.[2]

[12]

Experimental Protocol: LC-MS/MS Peptide Mapping

Sample Preparation and Digestion:

To 100 µg of AKS-452 in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0), add Dithiothreitol

(DTT) to a final concentration of 10 mM.

Incubate at 56°C for 30 minutes to reduce disulfide bonds.

Cool to room temperature and add Iodoacetamide (IAM) to a final concentration of 25 mM.

Incubate in the dark at room temperature for 30 minutes to alkylate free cysteines.

Perform a buffer exchange into 50 mM Ammonium Bicarbonate, pH 8.0, using a desalting

column to remove DTT and IAM.

Add sequencing-grade trypsin at a 1:20 (enzyme:protein) ratio (w/w) and incubate at 37°C

for 16-18 hours.

Quench the digestion by adding formic acid to a final concentration of 1%.

LC-MS/MS Analysis:
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LC System: UPLC system with a C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.7 µm

particle size).

Mobile Phase A: 0.1% Formic Acid in water.

Mobile Phase B: 0.1% Formic Acid in acetonitrile.

Gradient: A linear gradient from 2% to 40% Mobile Phase B over 60 minutes at a flow rate

of 0.2 mL/min.

MS System: High-resolution Orbitrap or Q-TOF mass spectrometer.

Data Acquisition: Data-dependent acquisition (DDA) mode, acquiring MS1 scans followed

by MS2 scans of the top 10 most intense precursor ions.

Data Analysis:

Process the raw data using a suitable software package (e.g., Proteome Discoverer™,

MaxQuant).

Search the MS/MS spectra against the theoretical amino acid sequence of AKS-452.

Confirm sequence coverage and identify any PTMs and glycoforms.

2. Intact Mass Analysis by LC-MS

Causality of Experimental Choice: Intact mass analysis provides a rapid assessment of the

overall molecular weight of AKS-452, confirming the presence of the correct polypeptide chain

and major glycoforms. This technique is highly sensitive to variations in glycosylation and other

modifications that affect the total mass.

Experimental Protocol: Intact Mass Analysis

Sample Preparation:

Dilute AKS-452 to a concentration of 0.1 mg/mL in a solution of 0.1% formic acid in water.
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For analysis of the protein backbone, deglycosylate the protein using PNGase F according

to the manufacturer's protocol.

LC-MS Analysis:

LC System: UPLC system with a reversed-phase column suitable for intact proteins (e.g.,

C4, 2.1 x 50 mm).

Mobile Phase A: 0.1% Formic Acid in water.

Mobile Phase B: 0.1% Formic Acid in acetonitrile.

Gradient: A rapid gradient from 20% to 80% Mobile Phase B over 5 minutes.

MS System: High-resolution Orbitrap or Q-TOF mass spectrometer.

Data Acquisition: Acquire data in MS1 mode over a mass range appropriate for the

expected molecular weight of AKS-452 (e.g., m/z 1000-4000).

Data Analysis:

Deconvolute the raw mass spectrum to obtain the zero-charge mass of the intact protein.

Compare the observed mass to the theoretical mass calculated from the amino acid

sequence and expected glycosylation.

Higher-Order Structure Analysis
1. Circular Dichroism (CD) Spectroscopy for Secondary Structure

Causality of Experimental Choice: CD spectroscopy is a powerful technique for assessing the

secondary structure (α-helix, β-sheet content) of proteins in solution.[1][7][13][14] It is used to

confirm that AKS-452 is properly folded and to assess conformational stability under different

conditions (e.g., temperature, pH).[1][7][13][14]

Experimental Protocol: Circular Dichroism Spectroscopy

Sample Preparation:
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Prepare AKS-452 at a concentration of 0.1-0.2 mg/mL in a suitable buffer, such as 10 mM

sodium phosphate, pH 7.4. The buffer should have low absorbance in the far-UV region.

Prepare a buffer blank for background subtraction.

CD Measurement:

Use a CD spectropolarimeter equipped with a temperature controller.

Acquire spectra in the far-UV region (e.g., 190-250 nm) using a 1 mm pathlength quartz

cuvette.

Collect data at a scan speed of 50 nm/min with a bandwidth of 1 nm. Average at least

three scans for both the sample and the blank.

Data Analysis:

Subtract the buffer blank spectrum from the sample spectrum.

Convert the data to mean residue ellipticity [θ].

Use deconvolution software (e.g., K2D, CDPro) to estimate the percentage of α-helix, β-

sheet, and random coil structures.[13]

2. Differential Scanning Calorimetry (DSC) for Thermal Stability

Causality of Experimental Choice: DSC measures the thermal stability of a protein by

determining its melting temperature (Tm).[15][16][17][18][19] This is a critical parameter for

assessing the conformational integrity of AKS-452 and for formulation development and

stability studies.[15][16][17][18][19]

Experimental Protocol: Differential Scanning Calorimetry

Sample Preparation:

Prepare AKS-452 at a concentration of 0.5-1.0 mg/mL in the formulation buffer.
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Prepare a matching buffer blank. Degas both sample and blank solutions before analysis.

[16]

DSC Measurement:

Use a differential scanning calorimeter.

Scan the sample and blank from a starting temperature (e.g., 20°C) to a final temperature

(e.g., 100°C) at a scan rate of 1°C/min.

Data Analysis:

Subtract the buffer blank thermogram from the sample thermogram.

Fit the data to a suitable model to determine the melting temperature (Tm), which is the

peak of the transition.

Purity and Impurity Analysis
Ensuring the purity of AKS-452 is paramount for its safety and efficacy. A range of orthogonal

methods should be employed to detect and quantify product-related and process-related

impurities.

Product-Related Impurities
1. Size Exclusion-High Performance Liquid Chromatography (SE-HPLC) for Aggregates

Causality of Experimental Choice: SE-HPLC separates molecules based on their hydrodynamic

radius, making it the primary method for quantifying high molecular weight species

(aggregates) and low molecular weight fragments.[20][21] Aggregate formation can impact the

safety and efficacy of protein therapeutics.

Experimental Protocol: SE-HPLC

Sample Preparation:

Dilute AKS-452 to a concentration of 1 mg/mL in the mobile phase.

HPLC Analysis:

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 18 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC5409303/
https://cytovance.com/wp-content/uploads/2023/03/Product-Related-Impurity-in-a-Fc-Fusion-Protein-Case-Study-11SEP20.pdf
https://en.biotech-pack.com/protein-purity-analysis-zh6.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1335023?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


HPLC System: An HPLC or UPLC system with a UV detector.

Column: A suitable size exclusion column (e.g., TSKgel G3000SWxl, 7.8 x 300 mm).

Mobile Phase: 100 mM sodium phosphate, 150 mM NaCl, pH 7.0.

Flow Rate: 0.5 mL/min.

Detection: UV absorbance at 280 nm.

Run Time: 30 minutes.

Data Analysis:

Integrate the peaks corresponding to the monomer, aggregates, and fragments.

Calculate the percentage of each species relative to the total peak area.

2. Capillary Electrophoresis-Sodium Dodecyl Sulfate (CE-SDS) for Fragmentation

Causality of Experimental Choice: CE-SDS is a high-resolution technique that separates

proteins based on their molecular weight under denaturing conditions.[22][23][24] It is more

quantitative and has higher resolution than traditional SDS-PAGE, making it ideal for detecting

and quantifying fragments and other size variants of AKS-452.[25]

Experimental Protocol: CE-SDS (Non-reducing and Reducing)

Sample Preparation (Non-reducing):

To 10 µL of AKS-452 (1 mg/mL), add 10 µL of SDS sample buffer containing 20 mM IAM.

Heat at 70°C for 10 minutes.

Sample Preparation (Reducing):

To 10 µL of AKS-452 (1 mg/mL), add 10 µL of SDS sample buffer containing 5% β-

mercaptoethanol or 50 mM DTT.

Heat at 70°C for 10 minutes.
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CE Analysis:

CE System: A capillary electrophoresis instrument with a UV or photodiode array detector.

Capillary: Fused silica capillary.

Separation Matrix: A suitable sieving gel polymer.

Injection: Electrokinetic injection.

Separation Voltage: As recommended by the instrument manufacturer.

Detection: UV absorbance at 220 nm.

Data Analysis:

Integrate the peaks and calculate the relative percentage of the main peak, fragments,

and other impurities.

Process-Related Impurities
1. CHO Host Cell Protein (HCP) ELISA

Causality of Experimental Choice: HCPs are proteins from the host cell line (CHO) that remain

as impurities in the final product.[3] An enzyme-linked immunosorbent assay (ELISA) using

polyclonal antibodies raised against a CHO HCP preparation is a sensitive and standard

method for quantifying these impurities.[3][4][5][26]

Experimental Protocol: CHO HCP ELISA

Assay Principle: A sandwich ELISA format is typically used.

Procedure:

Coat a 96-well plate with a capture anti-CHO HCP antibody.

Block non-specific binding sites.

Add standards and samples (diluted AKS-452) to the wells.
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Wash the plate and add a biotinylated detection anti-CHO HCP antibody.

Wash and add streptavidin-HRP.

Wash and add a TMB substrate.

Stop the reaction with acid and read the absorbance at 450 nm.

Data Analysis:

Generate a standard curve using the CHO HCP standards.

Calculate the concentration of HCP in the AKS-452 sample in ng/mg of product.

2. Residual CHO Host Cell DNA by qPCR

Causality of Experimental Choice: Residual host cell DNA is another process-related impurity

that must be controlled to very low levels. Quantitative polymerase chain reaction (qPCR) is a

highly sensitive and specific method for detecting and quantifying residual DNA from the CHO

host cells.

Experimental Protocol: Residual CHO Host Cell DNA qPCR

DNA Extraction:

Extract DNA from the AKS-452 sample using a validated commercial kit designed for high

protein concentration samples.

qPCR Analysis:

qPCR System: A real-time PCR instrument.

Reagents: A commercial qPCR kit containing primers and a probe specific for a conserved

region of the CHO genome, along with qPCR master mix.

Procedure: Set up the qPCR reaction with extracted DNA, standards, and controls

according to the kit manufacturer's instructions.

Data Analysis:
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Generate a standard curve using the CHO genomic DNA standards.

Quantify the amount of residual DNA in the sample and express it as pg DNA/mg of AKS-

452.

Potency and Biological Activity Assays
Potency assays are a critical component of vaccine characterization as they measure the

biological activity of the product. For AKS-452, the key function is its ability to bind to the ACE2

receptor and elicit a neutralizing antibody response.

1. ACE2 Receptor Binding Inhibition Assay (Competitive ELISA)

Causality of Experimental Choice: The mechanism of action of AKS-452 is to elicit antibodies

that block the interaction between the viral RBD and the human ACE2 receptor.[27] A

competitive ELISA that measures the ability of AKS-452 to bind to ACE2 is a relevant in vitro

potency assay that reflects this mechanism.

Experimental Protocol: ACE2 Receptor Binding Inhibition Assay

Assay Principle: This is a competitive binding assay.

Procedure:

Coat a 96-well plate with recombinant human ACE2 protein.

Block non-specific binding sites.

In a separate plate, pre-incubate a fixed concentration of biotinylated AKS-452 with serial

dilutions of a non-biotinylated AKS-452 reference standard or test sample.

Transfer the mixtures to the ACE2-coated plate and incubate.

Wash the plate and add streptavidin-HRP.

Wash and add TMB substrate.

Stop the reaction and read absorbance at 450 nm.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 10 / 18 Tech Support

https://www.genemedi.net/i/protocols-COVID19-pbna
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1335023?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Analysis:

Generate a dose-response curve and calculate the IC50 value (the concentration of AKS-

452 that inhibits 50% of the binding of the biotinylated AKS-452).

Express the potency of the test sample relative to the reference standard.

2. Pseudovirus Neutralization Assay

Causality of Experimental Choice: A pseudovirus neutralization assay is a functional assay that

measures the ability of antibodies induced by the vaccine to prevent viral entry into cells.[27]

[28][29][30][31] This is a strong indicator of the vaccine's potential efficacy and can be used as

a characterization and potency-indicating assay.

Experimental Protocol: Pseudovirus Neutralization Assay

Cell and Virus Preparation:

Use a cell line that overexpresses the human ACE2 receptor (e.g., HEK293T-hACE2).

Use a pseudovirus (e.g., lentivirus or VSV-based) that expresses the SARS-CoV-2 spike

protein and a reporter gene (e.g., luciferase or GFP).

Neutralization Assay:

Serially dilute the test serum (from immunized animals) or a reference neutralizing

antibody.

Incubate the diluted serum/antibody with a fixed amount of pseudovirus for 1 hour at 37°C.

Add the virus-serum mixture to the ACE2-expressing cells.

Incubate for 48-72 hours.

Data Analysis:

Measure the reporter gene expression (luciferase activity or GFP-positive cells).
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Calculate the percentage of neutralization for each serum dilution.

Determine the 50% neutralization titer (NT50) by fitting the data to a dose-response curve.

Adjuvant Characterization
Quantification of Squalene by HPLC

Causality of Experimental Choice: Montanide™ ISA 720 is a water-in-oil emulsion containing

squalene.[32] Quantifying the squalene content is important for ensuring the correct formulation

of the vaccine. HPLC with UV or charged aerosol detection (CAD) is a suitable method for this

purpose.[8][9][33]

Experimental Protocol: Squalene Quantification by HPLC

Sample Preparation (Liquid-Liquid Extraction):

To 1 mL of the formulated AKS-452 vaccine, add 1 mL of hexane.

Vortex vigorously for 5 minutes.

Centrifuge to separate the phases.

Carefully collect the upper hexane layer containing the squalene.

Evaporate the hexane to dryness under a stream of nitrogen.

Reconstitute the residue in a known volume of mobile phase (e.g., 100 µL of methanol).

HPLC Analysis:

HPLC System: HPLC with UV or CAD detector.

Column: C8 or C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

Mobile Phase: 100% Methanol.

Flow Rate: 1.0 mL/min.
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Detection: UV at 210 nm or CAD.

Data Analysis:

Generate a standard curve using squalene standards of known concentrations.

Calculate the concentration of squalene in the vaccine formulation based on the standard

curve.

Data Presentation and Summary
All quantitative data should be summarized in clearly structured tables for easy comparison and

trend analysis across different batches and stability time points.

Table 1: Summary of Release Specifications for AKS-452 Drug Substance
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Test Method Specification

Identity

Peptide Map LC-MS/MS
Conforms to reference

standard

Intact Mass LC-MS
Conforms to reference

standard

Purity

Aggregates SE-HPLC ≤ 2.0%

Purity CE-SDS (non-reducing) ≥ 95.0%

Impurities

Host Cell Proteins HCP ELISA ≤ 100 ng/mg

Residual Host Cell DNA qPCR ≤ 100 pg/mg

Potency

ACE2 Binding Competitive ELISA 80-120% of reference standard

Physicochemical

Concentration UV Absorbance (A280) Report value

pH pH meter 6.0 - 7.0

Visualizations
Experimental Workflows
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Caption: Overall analytical characterization workflow for AKS-452.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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